![molecular formula C17H16ClF2N3S B4386730 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4386730.png)
4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide, also known as TAK-063, is a novel antipsychotic drug that has been developed in recent years. It belongs to the class of piperazinecarbothioamide compounds and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is known to be involved in the regulation of dopamine neurotransmission, which is implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have minimal binding affinity for other neurotransmitter receptors, which may reduce the risk of side effects. In addition, 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide has been shown to be well-tolerated in preclinical studies.
実験室実験の利点と制限
One of the advantages of 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide is its selectivity for the dopamine D3 receptor, which may reduce the risk of side effects compared to other antipsychotic drugs. However, one limitation of 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide. One direction is to conduct clinical trials to evaluate the safety and efficacy of 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide in humans. Another direction is to investigate the potential application of 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide in other psychiatric disorders such as depression and anxiety. In addition, further studies are needed to elucidate the exact mechanism of action of 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide and to optimize its pharmacokinetic properties.
科学的研究の応用
4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide has been extensively studied in preclinical models for its potential application in treating schizophrenia. It has shown efficacy in reducing positive and negative symptoms of schizophrenia in animal models. In addition, 4-(3-chlorophenyl)-N-(3,5-difluorophenyl)-1-piperazinecarbothioamide has also been studied for its potential application in treating other psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(3,5-difluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3S/c18-12-2-1-3-16(8-12)22-4-6-23(7-5-22)17(24)21-15-10-13(19)9-14(20)11-15/h1-3,8-11H,4-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJJXHWHZZGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。